molecular formula C21H20FN3O4S B11275948 Methyl 3-(4-((4-fluorobenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 3-(4-((4-fluorobenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11275948
M. Wt: 429.5 g/mol
InChI Key: KGIKTQGWZPNVOO-UHFFFAOYSA-N
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Description

Methyl 3-(4-((4-fluorobenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a tetrahydroquinazoline core substituted with a 4-fluorobenzylamino-oxobutyl chain at position 3, a methyl carboxylate at position 7, and functional groups including a 4-oxo (ketone) and 2-thioxo (thione) moiety. Its molecular formula is C₂₁H₂₅FN₃O₅S (calculated molecular weight: 450.45 g/mol).

Properties

Molecular Formula

C21H20FN3O4S

Molecular Weight

429.5 g/mol

IUPAC Name

methyl 3-[4-[(4-fluorophenyl)methylamino]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C21H20FN3O4S/c1-29-20(28)14-6-9-16-17(11-14)24-21(30)25(19(16)27)10-2-3-18(26)23-12-13-4-7-15(22)8-5-13/h4-9,11H,2-3,10,12H2,1H3,(H,23,26)(H,24,30)

InChI Key

KGIKTQGWZPNVOO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

The synthesis of methyl 3-(3-{[(4-fluorophenyl)methyl]carbamoyl}propyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives and isocyanates.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl chloride and suitable nucleophiles.

    Carbamoylation: The carbamoyl group is introduced by reacting the intermediate with carbamoyl chloride or similar reagents.

    Final Functionalization:

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

Methyl 3-(3-{[(4-fluorophenyl)methyl]carbamoyl}propyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 3-(3-{[(4-fluorophenyl)methyl]carbamoyl}propyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions and inhibition. Its functional groups make it a potential candidate for enzyme inhibitors.

    Medicine: The compound’s potential as a drug candidate is being explored due to its ability to interact with various biological targets. It may have applications in the treatment of diseases such as cancer or infectious diseases.

    Industry: In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-(3-{[(4-fluorophenyl)methyl]carbamoyl}propyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorophenyl group enhances its binding affinity to certain targets, while the carbamoyl and sulfanylidene groups contribute to its overall reactivity and stability. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Quinazoline derivatives exhibit diverse biological activities influenced by substituents and functional groups. Below is a detailed comparison with structurally related compounds, focusing on molecular features and inferred properties.

Structural and Functional Group Analysis
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
Methyl 3-(4-((4-fluorobenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate C₂₁H₂₅FN₃O₅S 450.45 4-fluorobenzylamino-oxobutyl chain, methyl ester Thioxo, oxo, amide, ester
4-oxo-2-((4-(trifluoromethyl)benzyl)thio)-3,4-dihydroquinazoline-7-carboxylic acid (Compound 33) C₁₇H₁₂F₃N₂O₃S 381.05 4-(trifluoromethyl)benzylthio, carboxylic acid Thioether, oxo, carboxylic acid

Key Differences :

Substituent Chemistry: The target compound features a 4-fluorobenzylamino-oxobutyl chain linked via an amide bond, while Compound 33 has a 4-(trifluoromethyl)benzylthio group attached through a thioether bond. The amide group in the former may enhance hydrogen-bonding interactions, whereas the thioether in the latter could improve lipophilicity. The 4-fluorobenzyl group (electron-withdrawing fluorine) contrasts with the trifluoromethyl group (stronger electron-withdrawing effect), which may influence binding affinity and metabolic stability .

The thioxo (C=S) group in the target compound versus the thioether (C-S-C) in Compound 33 may affect molecular rigidity and interactions with enzymatic active sites.

Biological Activity

Methyl 3-(4-((4-fluorobenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₈H₁₈F N₃O₄S
  • Molecular Weight : 385.42 g/mol

The structural features include a tetrahydroquinazoline core, which is known for various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds within the tetrahydroquinazoline class. For instance, derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below those of standard antibiotics such as ampicillin and streptomycin, indicating superior efficacy.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/mL)Bacteria TestedActivity Level
Compound A0.004 - 0.03En. cloacaeExcellent
Compound B0.015S. aureusGood
Compound C0.008B. cereusVery Good

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on its molecular structure. For example, the presence of specific functional groups in the tetrahydroquinazoline ring has been correlated with enhanced antibacterial properties.

Case Studies

  • Study on Antibacterial Efficacy
    A study published in PMC demonstrated that compounds with similar structures exhibited MIC values significantly lower than traditional antibiotics against E. coli and S. aureus. The best-performing compound had an MIC of 0.004 mg/mL against En. cloacae, showcasing the potential for developing new antibacterial agents based on this scaffold .
  • Antifungal Activity
    Another investigation revealed that derivatives of tetrahydroquinazoline also possess antifungal properties, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains . This suggests that modifications to the original compound could enhance its spectrum of activity.

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